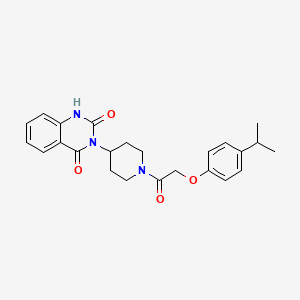
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-phenylbutanamide, also known as DMPPB, is a chemical compound that has been widely studied for its potential applications in scientific research.
科学的研究の応用
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are significant in medicinal chemistry, demonstrating a broad spectrum of pharmacological effects, including antitumor, antiviral, antimicrobial, and anti-inflammatory activities. Their versatility allows for the design of compounds with specific therapeutic targets, leveraging the pyrimidine core as a platform for structural innovation. The synthesis and application of these compounds are driven by their ability to interact with biological systems through various mechanisms, highlighting their potential as lead molecules for drug development (Parmar, Vala, & Patel, 2023).
Pyrimidine Scaffolds in Drug Discovery
Research on pyrimidine scaffolds has contributed significantly to drug discovery, particularly in identifying compounds with anti-cancer properties. Pyrimidine-based compounds have been explored for their potential to inhibit key pathways involved in cancer cell proliferation and survival. This exploration includes the design and synthesis of derivatives that act on specific molecular targets, offering pathways for the development of novel cancer therapies. The ongoing research emphasizes the importance of pyrimidine derivatives in the synthesis of compounds with enhanced pharmacological profiles (Rashid et al., 2021).
Pyrimidine Analogs in Biological Applications
The study of pyrimidine analogs extends beyond their therapeutic potential to include various biological applications, such as their role as synthetic intermediates in organic chemistry and their use in developing diagnostic tools and biochemical probes. These applications are facilitated by the structural diversity and chemical reactivity of pyrimidine derivatives, allowing for targeted modifications to meet specific research or therapeutic goals (JeelanBasha & Goudgaon, 2021).
特性
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-19(16(2)22-20(21-15)24-13-6-7-14-24)23-18(25)12-8-11-17-9-4-3-5-10-17/h3-5,9-10H,6-8,11-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNKIQUPFYBPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

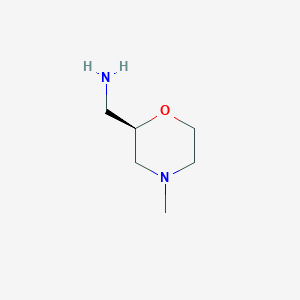
![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868752.png)
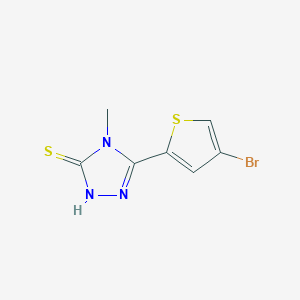
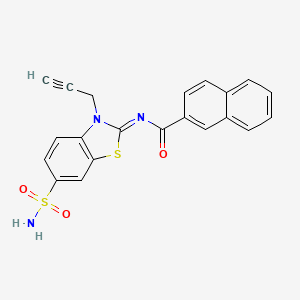
![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)
![5-Benzyl-2-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2868758.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2868759.png)
![1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2868761.png)
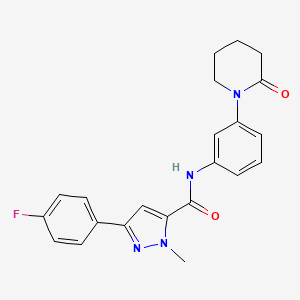
![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride](/img/structure/B2868765.png)
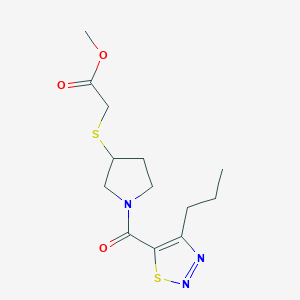
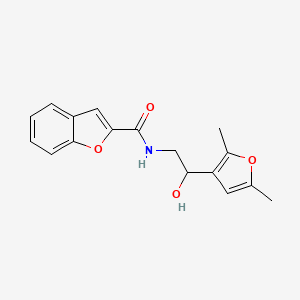
![1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2868772.png)
